2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

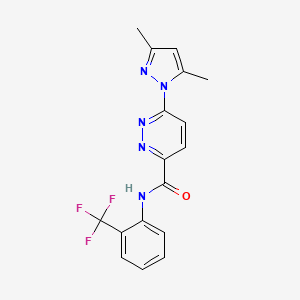

The molecular structure of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would likely show the presence of a benzoxazole ring substituted at the 2-position with a 4-tert-butylphenyl group and at the 6-position with a nitro group. The presence of these functional groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would likely be influenced by the presence of the benzoxazole ring, the nitro group, and the tert-butyl group. The nitro group is a strong electron-withdrawing group and could undergo reduction reactions to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would be influenced by its molecular structure. The presence of the benzoxazole ring could contribute to its stability and rigidity, while the nitro group could influence its reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has highlighted the synthesis and evaluation of benzoxazole derivatives, including those related to 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole, for their antimicrobial properties. Ertan-Bolelli et al. (2016) synthesized novel benzoxazole derivatives and assessed their antimicrobial activities against various microorganisms. Their findings demonstrated significant antimicrobial efficacy, with certain compounds showing notable activity against Mycobacterium tuberculosis and its drug-resistant strains. Molecular docking studies suggested these compounds could serve as scaffolds for designing new potent drugs targeting key enzymes in microbial pathogenesis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Molecular Docking and Antitumor Evaluation

Another area of research involves the synthesis of benzoxazole derivatives for antitumor applications. Studies have synthesized novel compounds and evaluated their potential as anticancer agents by inhibiting specific enzymes critical for cancer cell proliferation. For instance, derivatives of 6-amino-2-phenylbenzothiazole, a compound structurally similar to 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole, have been prepared and shown to possess cytostatic activities against various malignant human cell lines, indicating their potential in antitumor therapy (Racané et al., 2006).

Synthesis of Novel Derivatives

The chemical versatility of benzoxazole derivatives enables the synthesis of novel compounds with potential biological activities. For example, Mary et al. (2017) conducted vibrational spectroscopic investigations and molecular docking studies on a specific benzoxazole derivative, highlighting its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study underscores the compound's significant antibacterial activity and its potential role in developing new antimicrobial agents (Mary et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(19(20)21)10-15(14)22-16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQROZTVIFVCJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)

![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)

![3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2885870.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)